Resibufogenin
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Overview
Description
Resibufogenin is a significant bufadienolide compound found in the traditional Chinese medicine ChanSu, which is derived from the skin venom gland of the Asiatic toad, Bufo gargarizans . This compound has garnered increasing attention for its wide range of pharmacological effects, including anticancer, anti-inflammatory, and cardiotonic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resibufogenin can be synthesized through various chemical reactions. One common method involves the extraction of bufadienolides from toad venom, followed by purification and chemical modification . The inclusion complex of this compound with β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin can be prepared using the co-evaporation method . The formation of these inclusion complexes enhances the solubility and reduces the gastric mucosa irritation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from toad venom, followed by purification processes such as liquid chromatography . The inclusion complex formation with cyclodextrins is also employed to improve the compound’s solubility and bioavailability .
Chemical Reactions Analysis
Types of Reactions: Resibufogenin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from the chemical reactions of this compound include hydroxylated and acetylated derivatives . These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Resibufogenin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In oncology, this compound has shown promising anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines . It also demonstrates substantial anti-inflammatory and antiviral activities, making it useful in managing chronic inflammatory disorders and viral infections . Additionally, this compound’s cardiotonic effects provide potential benefits in cardiovascular health, particularly in heart failure management .
Mechanism of Action
The mechanism of action of resibufogenin is diverse, impacting various cellular processes . It exerts its effects by inhibiting Na+/K±ATPase, leading to an increase in intracellular calcium levels . This inhibition triggers a cascade of events, including the activation of signaling pathways such as MAPK/ERK and Src/FAK/Paxillin, which ultimately result in apoptosis and inhibition of cell proliferation . This compound also affects the phosphorylation of VEGFR2, thereby inhibiting angiogenesis .
Comparison with Similar Compounds
Resibufogenin is similar to other bufadienolides, such as bufalin, cinobufagin, and marinobufagin . These compounds share similar pharmacological properties, including anticancer and cardiotonic effects . this compound is unique in its ability to form inclusion complexes with cyclodextrins, enhancing its solubility and reducing gastric mucosa irritation . This property makes this compound a more versatile and potentially safer therapeutic agent compared to its counterparts .
Properties
Molecular Formula |
C24H32O4 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-[(2S,4R,6R,7R,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
InChI |
InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3/t15-,16+,17?,18?,19-,20-,22+,23-,24-/m1/s1 |
InChI Key |
ATLJNLYIJOCWJE-NEKURZDCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O |
Synonyms |
ufogenin resibufogenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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